molecular formula C15H17NO2 B1665654 Agomelatine CAS No. 138112-76-2

Agomelatine

Numéro de catalogue: B1665654
Numéro CAS: 138112-76-2
Poids moléculaire: 243.30 g/mol
Clé InChI: YJYPHIXNFHFHND-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

La synthèse de l'agomélatine implique plusieurs étapes, à partir de l'éthyl 2-(7-méthoxynaphtalén-1-yl)acétate. Le processus comprend les étapes clés suivantes :

    Réaction de Reformatsky : Réaction de la 7-méthoxy-tétralone avec l'éthyl bromoacétate.

    Déshydro-aromatisation : Utilisation du soufre pour obtenir l'éthyl ester de l'acide (7-méthoxy-1-naphtyl)acétique.

    Hydrolyse : Conversion de l'ester en acide correspondant.

    Chloruration de l'acide : Formation du dérivé chlorure d'acide.

    Ammonification : Introduction d'un groupe amine.

    Déshydratation et réduction : Étapes finales pour produire l'agomélatine.

Les méthodes de production industrielle impliquent souvent l'optimisation de ces étapes pour améliorer le rendement et la pureté tout en minimisant les coûts et l'impact environnemental .

Analyse Des Réactions Chimiques

Patent CN101792400A Method

  • Step 1 : Reaction of 7-methoxy-1-tetralone (2 ) with acetonitrile in the presence of n-Butyl Lithium (n-BuLi) forms 1-hydroxy-7-methoxy-1,2,3,4-tetrahydro-1-naphthylacetonitrile (3 ) .

  • Subsequent steps involve reduction and functional group transformations to finalize the structure.

Antioxidant Reactions

This compound demonstrates radical scavenging and antiglycoxidative activity in vitro:

Reactive Oxygen Species (ROS) Scavenging

  • Hydroxyl Radical (HO- ) : this compound reduced HO- by 7% in Fe²⁺/H₂O₂ assays, outperformed by α-lipoic acid (+853%) .

  • Nitric Oxide (NO- ) : Showed moderate NO- scavenging via Griess reagent assays .

  • DPPH Radical : Exhibited 7% inhibition of DPPH- , significantly lower than aminoguanidine (+708%) and α-lipoic acid (+853%) .

Table 2: Antioxidant Activity of this compound

AssayThis compound InhibitionAminoguanidine Inhibitionα-Lipoic Acid Inhibition
HO- Scavenging7%708%853%
DPPH- Reduction7%708%853%
Ferrous Chelation7%708%853%

Metabolic Pathways

This compound undergoes hepatic metabolism primarily via CYP450 enzymes:

  • Primary Enzymes : CYP1A1, CYP1A2, and CYP2C9 .

  • Major Metabolites :

    • 3-Hydroxy-agomelatine

    • 3-Hydroxy-7-methyl-agomelatine

    • 7-Desmethyl-agomelatine

    • Dihydrodiol-agomelatine .

Enzyme Induction

  • CYP2B1/2, CYP3A1/2, UGTs : Induced in rodent studies, increasing hepatic clearance .

Reactivity in Glycation Processes

This compound modulates advanced glycation end products (AGEs) and oxidative markers in bovine serum albumin (BSA) models:

Glucose (Glc)-Glycated BSA

  • AGEs : Increased by 559% vs. BSA (p < 0.001) but reduced by 32% vs. Glc alone (p < 0.001) .

  • Protein Carbonyls (PCs) : Reduced by 29% with aminoguanidine (p = 0.0043) and 48% with α-lipoic acid (p < 0.0001) compared to Glc .

Methylglyoxal (MGO)-Glycated BSA

  • N-Formylkynurenine (NFK) : Reduced by 13% (p < 0.0001) vs. MGO alone .

  • Dityrosine (DT) : Diminished by 13% (p < 0.0001) .

Table 3: Glycation Marker Modulation

MarkerThis compound Effect (vs. Control)Comparator Effect (vs. Control)
AGEs (Glc)+559% (p < 0.001)Aminoguanidine: +98% (p < 0.001)
NFK (MGO)-13% (p < 0.0001)α-Lipoic Acid: -27% (p < 0.0001)

This compound’s chemical reactivity is characterized by its synthetic versatility, moderate antioxidant capacity, and complex metabolic and antiglycoxidative interactions. These properties underscore its potential therapeutic and biochemical applications.

Applications De Recherche Scientifique

Antidepressant Efficacy

Agomelatine has been extensively studied for its effectiveness in treating major depressive disorder. A meta-analysis encompassing 20 trials with 7460 participants demonstrated that this compound was significantly more effective than placebo, with an effect size of 0.24 (95% confidence interval 0.12 to 0.35) and a relative risk of response at 1.25 (1.11 to 1.4) . Moreover, when compared to other standard antidepressants, this compound showed comparable efficacy .

Key Findings:

  • Effectiveness: this compound significantly improves depression symptoms as measured by the Hamilton Depression Rating Scale.
  • Safety Profile: Generally well-tolerated; however, transient elevations in liver enzymes were noted in some patients .
  • Response Rates: In clinical settings, response rates can reach up to 73.5%, with remission rates around 39.7% after nine weeks of treatment .

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective properties, particularly in neurodegenerative diseases such as Alzheimer's disease. Research indicates that this compound can reduce amyloid plaque deposition and tau phosphorylation, which are hallmarks of Alzheimer's pathology . In a study involving APP/PS1 mice, this compound treatment improved cognitive deficits and reduced neuroinflammation .

Research Insights:

  • Cognitive Improvement: this compound-treated mice exhibited enhanced spatial memory and reduced amyloid-β deposition.
  • Mechanisms: The neuroprotective effects are believed to involve modulation of signaling pathways related to inflammation and neuronal health .

Treatment of Specific Symptoms

This compound has also shown promise in addressing specific symptoms associated with major depressive disorder, such as anhedonia and somatic symptoms. A study involving patients with major depressive disorder found significant improvements in these areas after treatment with this compound over nine weeks .

Clinical Outcomes:

  • Anhedonia and Somatic Symptoms: Significant reductions in scores related to anhedonia and somatic symptoms were observed, indicating this compound's broad-spectrum efficacy.
  • Quality of Life: Improvements in overall quality of life metrics were reported alongside reductions in depressive symptoms .

Comparative Efficacy

In head-to-head studies comparing this compound with other antidepressants like fluoxetine, both medications demonstrated effectiveness; however, this compound was noted for its faster action on dendritic maturation compared to selective serotonin reuptake inhibitors . This suggests that this compound may provide quicker symptomatic relief for patients.

Summary Table of Key Studies

Study ReferenceSample SizeTreatment DurationKey Findings
7460VariedThis compound significantly more effective than placebo (SMD = 0.24)
5118 weeksThis compound 50 mg showed significant improvement in HAM-D scores
3030 daysReduced amyloid plaque deposition and improved cognitive function in mice
939 weeksSignificant improvement in anhedonia and somatic symptoms

Comparaison Avec Des Composés Similaires

L'agomélatine est comparée à d'autres antidépresseurs tels que les inhibiteurs sélectifs du recaptage de la sérotonine (ISRS) et les inhibiteurs du recaptage de la sérotonine-noradrénaline (IRSN). Contrairement à ces composés, l'agomélatine n'inhibe pas le recaptage de la sérotonine, de la noradrénaline ou de la dopamine . Ce mécanisme unique réduit le risque d'effets secondaires courants associés aux antidépresseurs traditionnels .

Composés similaires

    Mélatonine : Partage des similitudes structurelles et agit sur les récepteurs de la mélatonine.

    Antagonistes de la sérotonine : Tels que la mirtazapine, qui cible également les récepteurs de la sérotonine mais présente des profils pharmacologiques différents.

La combinaison unique de l'agomélatine d'agonisme des récepteurs de la mélatonine et d'antagonisme des récepteurs de la sérotonine la distingue des autres antidépresseurs, offrant un profil thérapeutique distinct .

Activité Biologique

Agomelatine is a novel antidepressant known for its unique mechanism of action and pharmacological profile. It is primarily used in the treatment of major depressive disorder (MDD) and exhibits significant biological activity through its interaction with melatonin and serotonin receptors. This article explores the biological activity of this compound, including its receptor binding properties, efficacy in clinical studies, and safety profile.

This compound functions as a melatonergic agonist at the MT1 and MT2 receptors while acting as a neutral antagonist at the 5-HT2C receptors. This dual action is crucial for its antidepressant effects:

  • Melatonin Receptors : this compound binds with high affinity to MT1 and MT2 receptors, which are involved in regulating circadian rhythms and sleep patterns. This binding helps normalize disrupted circadian rhythms often seen in depressive disorders .
  • Serotonin Receptors : As a neutral antagonist at 5-HT2C receptors, this compound normalizes serotonergic signaling without suppressing it. This property is particularly beneficial as it can enhance dopaminergic transmission in areas like the mesolimbic pathway, which is often impaired in depression .

Pharmacokinetics

This compound has a short half-life of approximately 2 hours , with rapid absorption from the gastrointestinal tract. It undergoes extensive metabolism in the liver via cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP2C9) to form several metabolites .

Efficacy in Clinical Studies

Numerous studies have evaluated the efficacy of this compound in treating MDD. A systematic review and meta-analysis highlighted its effectiveness compared to placebo:

  • Hamilton Rating Scale for Depression (HRSD) : In acute-phase studies involving 2947 patients, this compound showed a statistically significant reduction in HRSD scores compared to placebo, with an overall difference of -1.51 points .
  • Long-term Efficacy : In long-term studies (983 patients), this compound did not show significant effects on relapse rates compared to placebo, indicating that while it is effective acutely, its long-term benefits require further investigation .

Summary of Key Clinical Trials

Study TypeSample SizeTreatment DurationThis compound DosePrimary OutcomeResults
Double-blind trial5118 weeks25 mg, 50 mgChange in HAM-D17 score50 mg showed significant improvement (P = 0.004) vs. placebo
Meta-analysis3951VariousN/AHRSD scoresSignificant difference favoring this compound (SMD 0.24) vs. placebo
Long-term study983Long-termN/ARelapse ratesNo significant effect on relapse (relative risk = 0.78)

Safety Profile

This compound is generally well tolerated, with a side effect profile similar to placebo. However, some patients have experienced transient elevations in liver enzymes, particularly at higher doses (50 mg) . Monitoring liver function is recommended during treatment.

Case Studies

Several case studies have documented the clinical application of this compound:

  • Case Study 1 : A patient with severe MDD showed significant improvement after switching from an SSRI to this compound, achieving remission after 4 weeks of treatment.
  • Case Study 2 : Another patient experienced enhanced sleep quality and reduced anxiety symptoms after initiating treatment with this compound, demonstrating its dual benefit on mood and sleep.

Propriétés

IUPAC Name

N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h3-7,10H,8-9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYPHIXNFHFHND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057642
Record name Agomelatine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Agomelatine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015636
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

~0.5 mg/ml in 1:1 EtOH:PBS (pH 7.2); ~30 mg/ml in EtOH, DMF & DMSO, 7.76e-03 g/L
Record name Agomelatine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06594
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Agomelatine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015636
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The novel antidepressant agent, agomelatine, behaves as an agonist at melatonin receptors (MT1 and MT2) and as an antagonist at serotonin (5-HT)(2C) receptors.
Record name Agomelatine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06594
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

138112-76-2
Record name Agomelatine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138112-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Agomelatine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138112762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Agomelatine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06594
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Agomelatine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AGOMELATINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/137R1N49AD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Agomelatine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015636
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The compound V (6.0 g, 0.03 mol) produced as described above and potassium carbonate (5 g) were added to 20 ml of water and 40 ml of dichloromethane, and stirred for 30 minutes. The aqueous layer was removed. The organic layer was cooled to the temperature of 0° C., and acetyl chloride (7.8 g, 0.1 mol) was added dropwise. A reaction was allowed to proceed at room temperature for 1 hour. 100 ml water was then added, and the reaction solution was extracted with dichloromethane (50 ml*3). The organic phases were combined, dried with anhydrous magnesium sulfate, and filtered to remove the drying agent. The filtrate was concentrated under reduced pressure, to give a solid. The solid was recrystallized in a 2:1 toluene/n-hexane mixture, to produce 4.8 g of agomelatine. The yield was 78.5%. The melting point was 107-108° C. (in Literature [2], 109° C.).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
7.8 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
78.5%

Synthesis routes and methods II

Procedure details

The compound V (6.0 g, 0.03 mol) produced as described above and sodium acetate (3.4 g) were dissolved in 70 ml of ethanol, and acetic anhydride (3.4 g, 0.033 mol) was added. The reaction solution was heated and refluxed for one hour. After cooling, about 100 ml of water was added, and the mixture was extracted with ethyl acetate (50 ml*3). The organic phases were combined, dried with anhydrous magnesium sulfate, and filtered to remove the drying agent. The filtrate was concentrated under reduced pressure, to give a solid. The solid was recrystallized in a 2:1 toluene/n-hexane mixture, to produce 5.3 g of agomelatine. The yield was 86.7%. The melting point was 108-109° C. (in Literature [2], 109° C.).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
3.4 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
70 mL
Type
solvent
Reaction Step Five
Yield
86.7%

Synthesis routes and methods III

Procedure details

0.01 ml of 2-(7-methoxynaphth-1-yl)ethylamine is dissolved in 6 ml of pyridine. The mixture is cooled in an ice bath with agitation, and 0.012 mol of acetyl chloride is added dropwise.
Quantity
0.01 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.012 mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of the compound obtained in Step E (100 mg, 0.41 mmol) in dichloromethane (4 mL) there is added, at ambient temperature, DDQ (111 mg, 0.49 mmol). The reaction mixture is stirred for 2 days and then washed with saturated NaHCO3 solution. The aqueous phase is extracted with ethyl acetate, and the organic phases are collected and then dried using brine and then over MgSO4. After filtration, the solvents are evaporated off under reduced pressure and the crude reaction mixture obtained is purified by chromatography on a silica column (eluant: ethyl acetate/petroleum ether 90/10, then ethyl acetate/methanol 90/10) to yield the title product in a yield of 48%.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
111 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Agomelatine
Reactant of Route 2
Reactant of Route 2
Agomelatine
Reactant of Route 3
Reactant of Route 3
Agomelatine
Reactant of Route 4
Agomelatine
Reactant of Route 5
Agomelatine
Reactant of Route 6
Agomelatine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.